![molecular formula C20H30OSi B13693578 Triisopropyl[(6-methyl-1-naphthyl)oxy]silane](/img/structure/B13693578.png)
Triisopropyl[(6-methyl-1-naphthyl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD32691220, also known as Triisopropyl[(6-methyl-1-naphthyl)oxy]silane, is a chemical compound with the molecular formula C20H30OSi and a molecular weight of 314.54 g/mol . This compound is characterized by its unique structure, which includes a naphthyl group bonded to a silicon atom through an oxygen bridge. It is commonly used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triisopropyl[(6-methyl-1-naphthyl)oxy]silane typically involves the reaction of 6-methyl-1-naphthol with triisopropylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
[ \text{6-methyl-1-naphthol} + \text{triisopropylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Triisopropyl[(6-methyl-1-naphthyl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
科学研究应用
Triisopropyl[(6-methyl-1-naphthyl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Triisopropyl[(6-methyl-1-naphthyl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. The molecular pathways involved include the formation of silanol intermediates and subsequent reactions with other molecules.
相似化合物的比较
Similar Compounds
- Triisopropylsilanol
- Triisopropylchlorosilane
- 6-methyl-1-naphthol
Uniqueness
Triisopropyl[(6-methyl-1-naphthyl)oxy]silane is unique due to the presence of the naphthyl group, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in chemical synthesis.
属性
分子式 |
C20H30OSi |
|---|---|
分子量 |
314.5 g/mol |
IUPAC 名称 |
(6-methylnaphthalen-1-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H30OSi/c1-14(2)22(15(3)4,16(5)6)21-20-10-8-9-18-13-17(7)11-12-19(18)20/h8-16H,1-7H3 |
InChI 键 |
JQPIUIMGJAJNMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)O[Si](C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


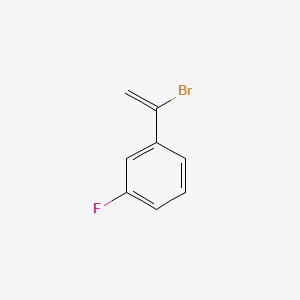

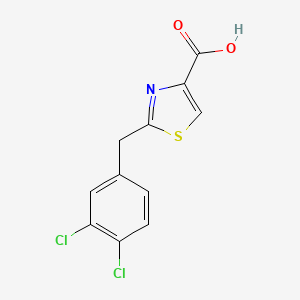
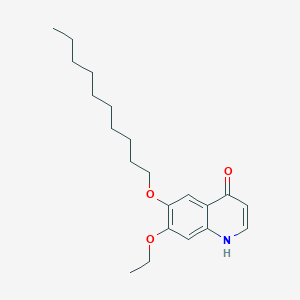
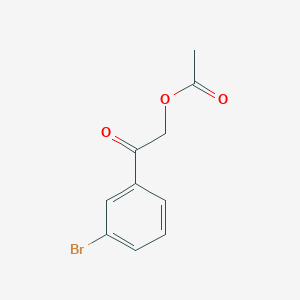
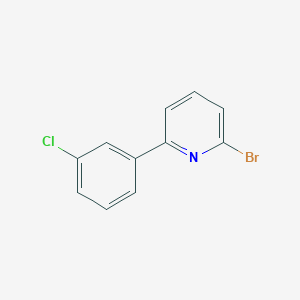

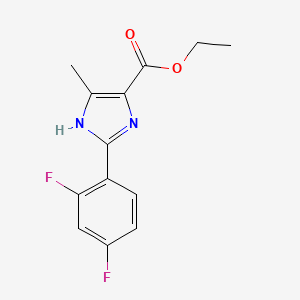
![7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13693548.png)

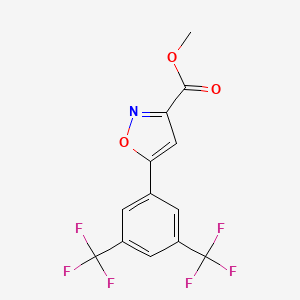


![6-(Cbz-amino)-1-oxaspiro[2.5]octane](/img/structure/B13693593.png)
